molecular formula C20H18ClNO B1372812 2-(4-Butylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-66-3

2-(4-Butylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372812
CAS No.: 1160264-66-3
M. Wt: 323.8 g/mol
InChI Key: AKTZIVVREYMEHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Butylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-(4-Butylphenyl)quinoline-4-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux.

The carboxylic acid group is converted to the corresponding acyl chloride by the action of thionyl chloride, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)quinoline-4-carbonyl chloride can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed to form 2-(4-Butylphenyl)quinoline-4-carboxylic acid and hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the HCl formed during the reaction.

    Hydrolysis: The reaction can be carried out in the presence of water or aqueous base (e.g., NaOH) under mild conditions.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(4-Butylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a building block for the synthesis of various biologically active molecules and can be used to modify proteins and peptides. Its applications include:

    Chemical Biology: Used to study protein-ligand interactions and protein modifications.

    Medicinal Chemistry: Employed in the synthesis of potential therapeutic agents.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butylphenyl)quinoline-4-carbonyl chloride is unique due to its specific butyl substitution on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and stability, as well as its biological activity.

Properties

IUPAC Name

2-(4-butylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(21)23)16-7-4-5-8-18(16)22-19/h4-5,7-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTZIVVREYMEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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